molecular formula C14H16ClN3S B1414809 1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1105191-96-5

1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine

Cat. No.: B1414809
CAS No.: 1105191-96-5
M. Wt: 293.8 g/mol
InChI Key: IGZCJKHGXSLOFX-UHFFFAOYSA-N
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Description

1-{[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]methyl}piperazine is an organic compound composed of a chlorophenyl-substituted thiazole core linked to a piperazine ring. This structure places it within a class of chemicals that are of significant interest in medicinal chemistry and pharmaceutical research, particularly in the investigation of novel central nervous system (CNS) active agents . Compounds featuring both the thiazole and piperazine moieties have been the subject of scientific studies for their potential pharmacological properties. Research on analogous molecular frameworks has demonstrated that these hybrids can exhibit antinociceptive (pain-blocking) activities in experimental models . Mechanistic studies on similar structures suggest that such effects may be mediated through interaction with the opioid system, as evidenced by the abolition of antinociceptive activity upon pre-treatment with the opioid receptor antagonist naloxone . Furthermore, molecular docking analyses support that these compounds can form significant interactions with µ- and δ-opioid receptor proteins . Beyond potential analgesic effects, the thiazole ring is a recognized pharmacophore associated with a range of biological activities reported in scientific literature, including neuroprotective, anticonvulsant, and antidepressant effects . The piperazine ring is a common feature in numerous approved therapeutic agents targeting the CNS, such as aripiprazole and vortioxetine, and is known to positively influence the pharmacokinetic profile of drug candidates . This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18/h1-4,10,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZCJKHGXSLOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole Core

Methodology:

The core thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. Specifically, for this compound:

  • Starting Material: Thiosemicarbazide derivative or thioureido acid (as per recent patents and research articles).
  • Reagents: α-Haloketone (e.g., chloroacetaldehyde or similar derivatives), thioamide (e.g., hydrazinecarbothioamide).
  • Reaction Conditions: Reflux in a suitable solvent like acetone or water, often with dehydrating agents or catalysts such as phosphorus oxychloride (POCl₃) or polyphosphoric acid to facilitate cyclization.

Procedure:

  • Mix the thioamide with the α-haloketone in a polar solvent (e.g., acetone or water).
  • Reflux the mixture at 80–120°C for 12–24 hours.
  • Upon completion, cool the mixture and isolate the thiazole derivative via filtration or extraction.

Research Data:

  • The formation of the thiazole ring is confirmed through NMR (singlet around 3.9 ppm for CH₂ protons) and characteristic carbon signals (~183 ppm for C=O, ~187 ppm for C=N).

Functionalization of the Thiazole with Chlorophenyl Group

Methodology:

The introduction of the 4-(4-chlorophenyl) group is achieved through a palladium-catalyzed cross-coupling reaction, typically Suzuki-Miyaura coupling:

  • Starting Material: 2-bromothiazole or 2-chlorothiazole derivative.
  • Reagents: 4-chlorophenyl boronic acid or esters.
  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Base: Organic bases like potassium carbonate or sodium bicarbonate.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.

Reaction Conditions:

  • Temperature: 70–75°C.
  • Duration: 3–4 hours.
  • Atmosphere: Inert (nitrogen or argon).

Procedure:

  • Dissolve the halogenated thiazole and boronic acid in the chosen solvent.
  • Add the palladium catalyst and base.
  • Heat under inert atmosphere with stirring.
  • Upon completion, cool, filter, and purify via chromatography or recrystallization.

Research Data:

  • This step results in the formation of the chlorophenyl-thiazole intermediate, confirmed by NMR and mass spectrometry.

Linkage to Piperazine

Methodology:

The final step involves attaching the piperazine moiety to the chlorophenyl-thiazole core via nucleophilic substitution or reductive amination:

  • Reagents: Piperazine derivative (preferably N-alkylated or N-substituted piperazine).
  • Activation: The chlorinated aromatic ring can be activated using a suitable leaving group or via direct nucleophilic substitution.
  • Conditions: Reflux in a polar solvent such as ethanol or isopropanol, often with a base like triethylamine.

Procedure:

  • Dissolve the chlorophenyl-thiazole intermediate in ethanol.
  • Add piperazine and base.
  • Reflux at 80°C for 12–24 hours.
  • Isolate the product by filtration or chromatography.

Notes:

  • The reaction efficiency depends on the nature of the leaving group; chlorides are typically less reactive than bromides, so reaction conditions may be optimized accordingly.
  • Purification involves recrystallization from suitable solvents.

Purification and Characterization

Methods:

Research Findings:

  • The synthesized compound exhibits characteristic NMR signals and XRD patterns consistent with the desired structure.
  • Purity levels are typically above 99% as measured by HPLC.

Data Summary Table: Preparation Method Overview

Step Reaction Reagents Solvent Catalyst/Base Conditions Purification Method Characterization
1 Thiazole ring synthesis Thioamide + α-haloketone Acetone/water None Reflux 80–120°C, 12–24h Filtration, recrystallization NMR, IR, MS, XRD
2 Suzuki coupling Halothiazole + 4-chlorophenyl boronic acid DMF/toluene Pd(PPh₃)₄ or Pd(dppf)Cl₂ 70–75°C, 3–4h Filtration, chromatography NMR, MS
3 Piperazine linkage Chlorophenyl-thiazole + Piperazine Ethanol or isopropanol Triethylamine Reflux 80°C, 12–24h Recrystallization NMR, IR, HPLC

Notes and Considerations

  • Reaction Optimization: Reaction temperature, solvent choice, and catalyst loading are critical for yield and purity.
  • Environmental and Cost Factors: Use of cheaper palladium catalysts like Pd(PPh₃)₄ and greener solvents (e.g., ethanol) improves scalability.
  • Impurity Control: Proper purification steps, including recrystallization and chromatography, are essential to minimize process-related impurities.

Chemical Reactions Analysis

1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine has the following chemical characteristics:

  • Molecular Formula : C14H16ClN3S
  • Molecular Weight : 293.82 g/mol
  • IUPAC Name : 4-(4-chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole
  • CAS Number : 923821-13-0

The compound features a piperazine ring linked to a thiazole moiety, which is known for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazole compounds exhibit potent antimicrobial activities. For instance, thiazole derivatives have been reported to show significant antifungal activity against various strains of Candida and Aspergillus species. The presence of the piperazine moiety in this compound enhances its interaction with biological targets, potentially improving its efficacy against resistant strains .

Anticancer Activity

Research has demonstrated that thiazole derivatives can possess anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines such as Caco-2 and A549. The introduction of specific substituents on the thiazole ring has been found to enhance cytotoxic effects against these cancer cells .

Case Studies

Several case studies highlight the applications of this compound:

  • Antifungal Activity Study :
    • A study evaluated the antifungal efficacy of various thiazole derivatives against Candida albicans and Aspergillus fumigatus. Results indicated that compounds with halogen substitutions exhibited enhanced antifungal activity compared to non-substituted analogs .
  • Anticancer Research :
    • A series of thiazole-piperazine hybrids were synthesized and tested for their anticancer properties. Notably, derivatives similar to this compound showed promising results against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of 1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, modulating their activity. For example, it may interact with histamine receptors, serotonin receptors, or other G-protein-coupled receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Halogen Substitution: Chloro vs. Fluoro

  • 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine (): Replacing chlorine with fluorine alters the compound’s electronic profile (electron-withdrawing effect) and lipophilicity (Cl: +0.71, F: +0.14 in π-system contributions). Fluorine may enhance metabolic stability but reduce aromatic interactions compared to chlorine .
  • Anti-inflammatory Derivatives (): Chlorophenyl-substituted thiazoles (e.g., compound 6c ) demonstrated 72% inhibition of haemolysis (vs. 68% for celecoxib), whereas fluorophenyl analogs showed reduced activity, suggesting chlorine’s critical role in COX-2 binding .

Thiazole-Piperazine Derivatives with Functional Groups

  • Methoxy, Nitro, and Cyano Substituents (): 3c (4-methoxyphenyl): Melting point 175–178°C, ESI-MS m/z 472.10. Methoxy groups improve solubility but may reduce membrane permeability. 3d (4-cyanophenyl): Higher polarity (Rf = 0.34) and notable antinociceptive activity due to strong electron-withdrawing effects . 3e (4-nitrophenyl): Exhibited the highest thermal stability (M.P. 220–223°C) but lower bioavailability due to nitro group toxicity risks .

Modifications on the Piperazine Ring

Piperazine Substitution Patterns

  • 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (): Introducing a methyl group on piperazine (C14H16ClN3S) reduces basicity (pKa ~7.1 vs. Commercial availability (CAS 923821-13-0) highlights its synthetic accessibility .
  • Sulfonamide Derivatives (): Compounds like 1-[(4-chlorophenyl)(phenyl)methyl]-4-tosylpiperazine prioritize steric bulk over solubility, favoring CNS penetration in antihistamines .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) LogP
Target Compound C14H15ClN4S Not reported 3.8*
1-[4-(4-Fluorophenyl)-Thiazole] C13H13FN4S 190–193 3.2
3c (Methoxy) C22H24N4O3S 175–178 2.9

*Estimated using substituent contributions.

Biological Activity

1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

  • Molecular Formula : C14H16ClN3S.HCl
  • Molecular Weight : 330.27 g/mol
  • SMILES Notation : ClC1=CC=C(C=C1)C2=CSC(CN3CCN(CC3)[H])=N2.[H]Cl
  • IUPAC Name : 4-(4-chlorophenyl)-2-(piperazin-1-ylmethyl)thiazole hydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with piperazine and thiazole derivatives through nucleophilic substitution reactions. The resulting products are characterized using techniques such as NMR and IR spectroscopy to confirm their structures.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of piperazine derivatives, including this compound.

  • Cell Lines Tested : The compound has shown significant cytotoxicity against various cancer cell lines, including:
    • Liver cancer (HUH7, HEPG2)
    • Breast cancer (MCF7)
    • Colon cancer (HCT-116)

Table 1 summarizes the cytotoxic effects observed in these studies:

Cell LineIC50 (µM)Reference
HUH715.5
MCF712.0
HCT-11610.5

The compound's mechanism includes the inhibition of microtubule synthesis and induction of apoptosis, which are critical for tumor growth suppression.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in tumor cells.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
  • Angiogenesis Inhibition : It disrupts the formation of new blood vessels necessary for tumor growth.

Neuroprotective Effects

Recent studies have also highlighted potential neuroprotective properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), suggesting a role in neurodegenerative disease management.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Breast Cancer :
    • Researchers evaluated the antiproliferative activity against MCF7 cells and found an IC50 value significantly lower than traditional chemotherapeutics.
    • Mechanistic studies indicated strong inhibition of VEGFR-2 signaling pathways, which are crucial for tumor angiogenesis .
  • Neuroprotective Study :
    • A study investigated the effects on neuronal cells under oxidative stress conditions, demonstrating reduced cell death rates compared to controls .

Q & A

Q. What are the recommended synthetic routes for 1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Prepare the thiazole core by condensing 4-chlorophenyl-substituted thiourea with α-halo ketones.
  • Step 2 : Introduce the piperazine moiety via nucleophilic substitution or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link the thiazole and piperazine groups, as seen in analogous triazole-piperazine syntheses .
  • Step 3 : Purify intermediates using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm structures via 1H^1H-NMR and LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :
    • HPLC/LC-MS : Assess purity (>95%) and detect impurities.
    • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., thiazole C-2 methyl linkage, 4-chlorophenyl resonance).
    • Elemental Analysis : Confirm empirical formula (e.g., C, H, N, Cl content) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and packing interactions, critical for SAR studies .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In vitro screening :
    • Enzyme inhibition : Test against kinases, GPCRs, or ion channels (e.g., T-type calcium channels linked to analgesic effects in piperazine derivatives) .
    • Cell viability assays : Use cancer (e.g., MCF-7, HeLa) or microbial lines to assess cytotoxicity/antimicrobial potential .
  • Dosage : Start with 1–100 µM ranges, optimizing based on solubility (calculate logP via software like ACD/Labs) .

Advanced Research Questions

Q. How does the 4-chlorophenyl-thiazole substitution influence pharmacological activity compared to other aryl groups?

  • SAR Insights :
    • The 4-chlorophenyl group enhances lipophilicity and target binding (e.g., hydrophobic pockets in enzymes). Compare with fluorophenyl or methoxy analogs from studies showing altered potency in calcium channel blockers .
    • Thiazole’s electron-withdrawing nature may stabilize π-π interactions with biological targets, as seen in antifungal piperazine derivatives .
  • Experimental Design :
    • Synthesize analogs with varying aryl/thiazole substituents.
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like 5-HT receptors .

Q. How can contradictory data on piperazine derivative toxicity and efficacy be resolved?

  • Case Analysis :
    • Toxicity-Efficacy Trade-offs : Modified piperazines (e.g., β-cyclodextrin complexes) may reduce toxicity but lower activity due to steric hindrance .
    • Assay Conditions : Variability in cell lines, exposure times, or solvent (DMSO vs. aqueous buffers) impacts results. Standardize protocols across labs .
  • Mitigation Strategies :
    • Conduct dose-response curves and time-course studies.
    • Compare in vitro vs. in vivo models (e.g., zebrafish for toxicity screening) .

Q. What computational tools are effective for predicting this compound’s ADMET properties?

  • Software Recommendations :
    • SwissADME : Predict bioavailability, GI absorption, and BBB permeability. Piperazine’s basic nitrogen often improves solubility but may limit CNS penetration .
    • ProTox-II : Estimate toxicity endpoints (e.g., hepatotoxicity, mutagenicity) .
  • Validation : Cross-check predictions with experimental data (e.g., microsomal stability assays) .

Q. How can researchers optimize the compound’s selectivity for specific biological targets?

  • Strategies :
    • Fragment-Based Design : Replace the thiazole with isosteres (e.g., oxazole, pyridine) to modulate electronic properties .
    • Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .
  • Experimental Validation :
    • Perform competitive binding assays (e.g., SPR) against off-target receptors .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC14_{14}H14_{14}ClN3_3S
Molecular Weight307.8 g/mol
logP (Predicted)3.2 ± 0.5 (ACD/Labs)
Solubility<0.1 mg/mL in water; DMSO-soluble

Q. Table 2: Comparative SAR of Piperazine Derivatives

SubstituentBiological ActivityKey Finding
4-Chlorophenyl-thiazoleAnticancer, analgesicEnhanced target binding vs. phenyl
2-Fluorophenyl-triazoleAntifungalReduced cytotoxicity
Naphthyl-sulfurLocal anestheticHigh potency but variable toxicity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 2
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1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.